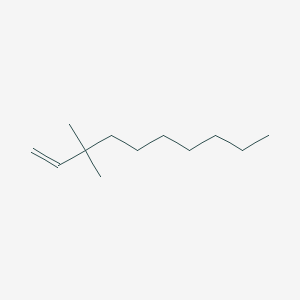
3,3-Dimethyldec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyldec-1-ene is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyldec-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethyl-1-butene with a suitable alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 3,3-dimethyl-1-butyne to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through the oligomerization of smaller alkenes using a metal catalyst. This process involves the combination of smaller alkene molecules to form the larger this compound molecule.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyldec-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyldec-1-ene is used in various scientific research applications, including:
Chemistry: As a reactant in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyldec-1-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In reduction reactions, the compound gains electrons, leading to the formation of reduced products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-1-butene
- 3,3-Dimethyl-1-pentene
- 3,3-Dimethyl-1-hexene
Uniqueness
3,3-Dimethyldec-1-ene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its longer carbon chain and specific positioning of the double bond make it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
58177-70-1 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
3,3-dimethyldec-1-ene |
InChI |
InChI=1S/C12H24/c1-5-7-8-9-10-11-12(3,4)6-2/h6H,2,5,7-11H2,1,3-4H3 |
InChI-Schlüssel |
WPEKBGOQNGFGMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
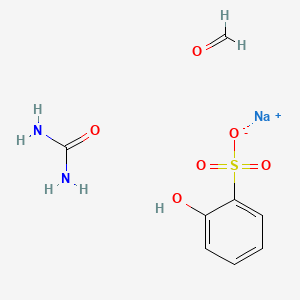
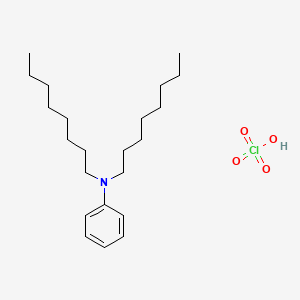
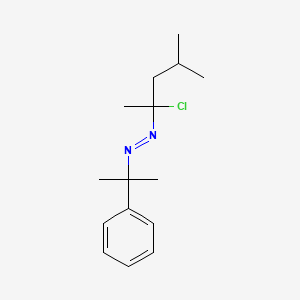
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
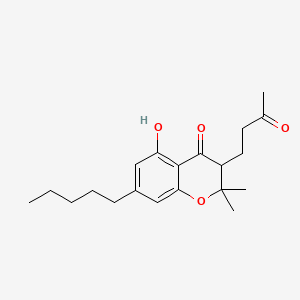

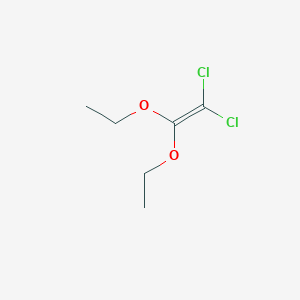
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
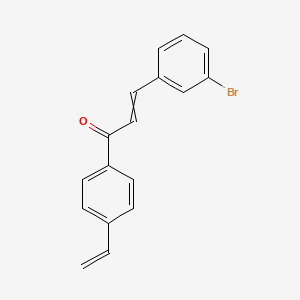
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
